
Ticlopidine
Descripción general
Descripción
La ticlopidina es un medicamento que se utiliza principalmente para reducir el riesgo de accidentes cerebrovasculares trombóticos. Pertenece a la clase de fármacos antiplaquetarios tienopiridínicos y funciona como un inhibidor del receptor de adenosín difosfato (ADP) . Inicialmente, se descubrió que era eficaz para prevenir accidentes cerebrovasculares y oclusiones de stents coronarios. debido a sus efectos secundarios raros pero graves, como la neutropenia y la microangiopatía trombótica, su uso se ha limitado a pacientes que no toleran la aspirina o requieren terapia antiplaquetaria dual .
Métodos De Preparación
La ticlopidina se puede sintetizar mediante un enfoque sintético de cinco pasos que comienza con el tiofeno . Este método proporciona ticlopidina con un rendimiento global del 60% e involucra los siguientes pasos:
Formación de 4,5,6,7-tetrahidrotien[3,2-c]piridina: Este es un precursor clave para la ticlopidina y otros compuestos bioactivos como el prasugrel y el clopidogrel.
Cloración: El precursor se somete a cloración para formar el compuesto deseado.
Ciclización: El intermedio clorado se cicla para formar el anillo tienopiridínico.
Purificación: El producto se purifica mediante procedimientos simples de procesamiento.
Producto final: El producto final, ticlopidina, se obtiene con alto rendimiento y pureza.
Análisis De Reacciones Químicas
La ticlopidina se somete a varias reacciones químicas, que incluyen:
Oxidación: La ticlopidina se puede oxidar para formar sus metabolitos activos.
Reducción: Las reacciones de reducción pueden modificar la estructura del anillo tienopiridínico.
Sustitución: Las reacciones de sustitución que involucran halógenos u otros grupos funcionales pueden alterar las propiedades del compuesto.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Como el peróxido de hidrógeno o el permanganato de potasio.
Agentes reductores: Como el borohidruro de sodio o el hidruro de aluminio y litio.
Catalizadores: Se pueden utilizar varios catalizadores para facilitar estas reacciones.
Los principales productos formados a partir de estas reacciones son los metabolitos activos de la ticlopidina, que son responsables de sus efectos antiplaquetarios .
Aplicaciones Científicas De Investigación
Stroke Prevention
Ticlopidine has been extensively studied for its efficacy in preventing recurrent strokes, especially in patients with a history of transient ischemic attacks or noncardioembolic ischemic strokes. Clinical trials such as the Canadian American this compound Study (CATS) have demonstrated that this compound is superior to aspirin in reducing the risk of recurrent stroke, myocardial infarction, or vascular death. In this study, this compound showed a relative risk reduction of 23.3% compared to placebo .
Key Findings:
- Efficacy: this compound significantly reduces the incidence of further strokes and cardiovascular events.
- Comparison with Aspirin: It has been shown to be more effective than aspirin in certain populations, particularly among individuals who cannot tolerate aspirin due to side effects .
- Adverse Effects: Common adverse effects include gastrointestinal symptoms such as diarrhea and skin rashes. Serious side effects like neutropenia and thrombotic microangiopathy are rare but require careful monitoring .
Cardiovascular Applications
This compound is also indicated for patients undergoing coronary stenting. When used in conjunction with aspirin, it helps maintain patency of the stent and reduces the risk of stent thrombosis.
Clinical Applications:
- Post-Stenting: this compound is FDA-approved for use after coronary stenting to prevent closure of the stent .
- Efficacy: Studies show that it is more effective than aspirin alone or in combination with anticoagulants for maintaining blood flow post-stenting .
Peripheral Arterial Disease
This compound has been investigated for its role in managing peripheral arterial disease (PAD). It improves symptoms of claudication and enhances overall limb perfusion.
Research Insights:
- Symptomatic Relief: Patients with intermittent claudication have reported improvements in walking distance and reduction in anginal pain when treated with this compound .
- Mechanism: The drug's ability to inhibit platelet aggregation plays a crucial role in enhancing blood flow in compromised vascular beds .
Other Potential Applications
Beyond its primary indications, this compound has shown promise in various off-label uses:
- Diabetic Retinopathy: Some studies suggest that this compound may help prevent the progression of nonproliferative diabetic retinopathy due to its antiplatelet effects .
- Sickle Cell Disease: There have been reports indicating improvement in patients with sickle cell disease when treated with this compound, although further research is needed to establish its efficacy definitively .
Case Study 1: Stroke Management
A clinical trial involving black patients with a history of ischemic stroke compared this compound with aspirin. Although the study did not achieve statistically significant differences in primary outcomes, it highlighted the potential benefits of this compound for specific patient demographics .
Case Study 2: Adverse Effects
A case report documented a 70-year-old woman who developed agranulocytosis and hepatic toxicity after starting this compound therapy post-stroke. The case underscored the importance of regular monitoring for hematological parameters during treatment initiation .
Mecanismo De Acción
La ticlopidina es un profármaco que se metaboliza a una forma activa, que bloquea el receptor de ADP involucrado en la activación del receptor GPIIb/IIIa, lo que lleva a la inhibición de la agregación plaquetaria . Esta inhibición prolonga el tiempo de sangrado y previene la formación de coágulos sanguíneos . Los objetivos moleculares y las vías involucradas incluyen el receptor P2Y12 en las plaquetas, que es crucial para la agregación plaquetaria .
Comparación Con Compuestos Similares
La ticlopidina a menudo se compara con otros fármacos antiplaquetarios, como el clopidogrel y el prasugrel . Estos compuestos comparten mecanismos de acción similares pero difieren en sus propiedades farmacocinéticas y perfiles de efectos secundarios . Por ejemplo:
Clopidogrel: Tiene un mecanismo similar pero se prefiere debido a su mejor perfil de seguridad.
Prasugrel: Más potente que la ticlopidina pero también asociado con un mayor riesgo de sangrado.
Ticagrelor: Un fármaco antiplaquetario no tienopiridínico que ofrece inhibición reversible del receptor P2Y12.
La singularidad de la ticlopidina radica en su uso específico para pacientes que no toleran la aspirina o requieren terapia antiplaquetaria dual .
Actividad Biológica
Ticlopidine is an antiplatelet medication primarily used to prevent thrombotic events such as strokes and myocardial infarctions. Its mechanism of action involves the inhibition of platelet aggregation, particularly through the blockade of adenosine diphosphate (ADP) receptors on platelets. This article explores the biological activity of this compound, including its pharmacodynamics, clinical efficacy, adverse effects, and case studies demonstrating its therapeutic applications.
This compound functions as a thienopyridine derivative that inhibits platelet aggregation by preventing ADP from binding to its receptor on platelets. This inhibition leads to a reduction in the activation of the glycoprotein IIb/IIIa complex, which is crucial for platelet aggregation. The active metabolite of this compound binds to platelets and modifies their function, impairing their ability to aggregate in response to various agonists such as collagen and thrombin .
Pharmacokinetics
- Absorption : this compound is well absorbed after oral administration, with absorption rates greater than 80%. Food can enhance absorption by approximately 20% .
- Metabolism : It undergoes extensive hepatic metabolism, yielding over 20 metabolites, with only trace amounts of the parent compound remaining in circulation .
- Elimination : Approximately 60% is excreted in urine and 23% in feces. The half-life varies from about 7.9 hours in younger adults to 12.6 hours in older adults .
Stroke Prevention
This compound has been demonstrated to be effective in preventing recurrent strokes, particularly in patients with transient ischemic attacks (TIAs). Notable studies include:
- This compound Aspirin Stroke Study (TASS) : This randomized trial showed this compound's superiority over aspirin in reducing the risk of nonfatal stroke or death from any cause (17% vs. 19% for aspirin) over three years .
- Canadian American this compound Study (CATS) : This study confirmed this compound's efficacy in both sexes for recent thromboembolic strokes, highlighting its potential benefits in diverse patient populations .
Study | Population | Outcome Measure | This compound Results | Aspirin Results |
---|---|---|---|---|
TASS | Patients with TIAs | Nonfatal stroke/death rate over 3 years | 17% | 19% |
CATS | Recent thromboembolic stroke | Composite outcome of recurrent stroke/myocardial infarction/vascular death | Significant reduction noted | Higher event rates observed |
Adverse Effects
Despite its efficacy, this compound is associated with a higher incidence of adverse effects compared to aspirin. Common side effects include:
- Gastrointestinal disturbances : Diarrhea (20%), skin rash (14%), and severe but reversible neutropenia (<1%) .
- Hematological issues : Agranulocytosis and thrombocytopenia have been reported but are rare .
- Bleeding complications : While bleeding is infrequent, caution is advised when using this compound prior to surgical procedures .
Case Studies and Research Findings
- Stroke Prevention in Black Patients : A study aimed at assessing this compound's effectiveness among black patients with noncardioembolic ischemic stroke indicated a relative risk reduction for fatal or nonfatal strokes favoring this compound; however, results were not statistically significant compared to aspirin .
- Long-term Efficacy : A follow-up analysis revealed that this compound maintained its effectiveness over extended periods, with a notable reduction in recurrent strokes among patients who adhered to treatment protocols .
- Comparative Studies : In head-to-head comparisons with aspirin, this compound has shown slightly improved outcomes in specific populations but also presents a greater risk profile for adverse effects .
Propiedades
IUPAC Name |
5-[(2-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNS/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14/h1-4,6,8H,5,7,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWBOXQYWZNQIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023669 | |
Record name | Ticlopidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ticlopidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014353 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4), Freely soluble, 2.19e-02 g/L | |
Record name | SID50085878 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Ticlopidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00208 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ticlopidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014353 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The active metabolite of ticlopidine prevents binding of adenosine diphosphate (ADP) to its platelet receptor, impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex. It is proposed that the inhibition involves a defect in the mobilization from the storage sites of the platelet granules to the outer membrane. No direct interference occurs with the GPIIb/IIIa receptor. As the glycoprotein GPIIb/IIIa complex is the major receptor for fibrinogen, its impaired activation prevents fibrinogen binding to platelets and inhibits platelet aggregation. By blocking the amplification of platelet activation by released ADP, platelet aggregation induced by agonists other than ADP is also inhibited by the active metabolite of ticlopidine. | |
Record name | Ticlopidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00208 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
55142-85-3 | |
Record name | Ticlopidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55142-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ticlopidine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055142853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ticlopidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00208 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ticlopidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ticlopidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.071 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TICLOPIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM90ZUW7M1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ticlopidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014353 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
approx. 1 189°C | |
Record name | Ticlopidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00208 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.